Hexa(tetradecane-1-sulfonyl)benzene
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Overview
Description
Hexa(tetradecane-1-sulfonyl)benzene is a complex organic compound characterized by a benzene ring substituted with six tetradecane-1-sulfonyl groups. This compound is notable for its unique structure, which combines the aromatic stability of benzene with the functional versatility of sulfonyl groups. It finds applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexa(tetradecane-1-sulfonyl)benzene typically involves the sulfonation of benzene followed by the attachment of tetradecane-1-sulfonyl groups. The process begins with the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to form benzenesulfonic acid . This intermediate is then reacted with tetradecane-1-sulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the subsequent attachment of tetradecane-1-sulfonyl groups is carried out under anhydrous conditions to avoid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Hexa(tetradecane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of tetradecane-1-sulfonic acid.
Reduction: Formation of tetradecane-1-sulfide.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Hexa(tetradecane-1-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Hexa(tetradecane-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. The benzene ring provides a stable platform for these interactions, enhancing the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Hexa(tetradecane-1-sulfonyl)benzene can be compared with other sulfonyl-substituted benzene derivatives, such as:
Benzenesulfonic acid: Lacks the long alkyl chains, making it less hydrophobic and less versatile in applications.
Hexa(methylsulfonyl)benzene: Contains shorter alkyl chains, resulting in different physical and chemical properties.
Hexa(ethylsulfonyl)benzene: Similar structure but with ethyl groups, leading to variations in solubility and reactivity.
This compound stands out due to its long alkyl chains, which impart unique hydrophobic characteristics and enhance its potential for various applications.
Properties
CAS No. |
93094-44-1 |
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Molecular Formula |
C90H174O12S6 |
Molecular Weight |
1640.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(tetradecylsulfonyl)benzene |
InChI |
InChI=1S/C90H174O12S6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103(91,92)85-86(104(93,94)80-74-68-62-56-50-44-38-32-26-20-14-8-2)88(106(97,98)82-76-70-64-58-52-46-40-34-28-22-16-10-4)90(108(101,102)84-78-72-66-60-54-48-42-36-30-24-18-12-6)89(107(99,100)83-77-71-65-59-53-47-41-35-29-23-17-11-5)87(85)105(95,96)81-75-69-63-57-51-45-39-33-27-21-15-9-3/h7-84H2,1-6H3 |
InChI Key |
QZMLULCOKQHYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC)S(=O)(=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
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